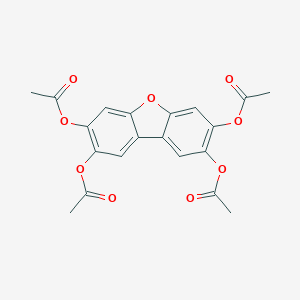

2,3,7,8-Tetraacetoxydibenzofuran

Description

Properties

IUPAC Name |

(3,7,8-triacetyloxydibenzofuran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFADNKIYRPQYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323347 | |

| Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145386-12-5 | |

| Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 2,3,7,8 Tetraacetoxydibenzofuran

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₉ |

| Molecular Weight | 400.34 g/mol nih.gov |

| CAS Number | 145386-12-5 nih.govresearchgate.net |

| Synonyms | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate, 2,3,7,8-Dibenzofurantetrol tetraacetate researchgate.net |

This table is generated based on data from chemical suppliers and databases.

Synthesis and Reactivity

Strategies for Constructing the Dibenzofuran Core

The formation of the central furan (B31954) ring in dibenzofurans is the key synthetic challenge. This is typically achieved by forming either a crucial carbon-oxygen (C–O) bond or a carbon-carbon (C–C) bond in the final cyclization step. researchgate.net The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent method for synthesizing the dibenzofuran core, involving the formation of the final ring from a single molecule precursor. acs.org These approaches are advantageous for establishing a defined regiochemistry.

One of the classical and most direct routes to the dibenzofuran skeleton is the dehydration of 2,2′-dihydroxybiphenyls. This method involves an intramolecular C–O bond formation. The reaction is typically promoted by acidic conditions or high temperatures, which facilitate the elimination of a water molecule to close the furan ring. While conceptually simple, this method's success can depend on the stability of the biphenyl (B1667301) precursor and the potential for side reactions under harsh conditions.

Acid-catalyzed cyclizations are a versatile tool for the synthesis of benzofurans and, by extension, dibenzofurans. wuxiapptec.com For instance, polyphosphoric acid (PPA) can be used to promote the cyclization of suitable precursors. wuxiapptec.com In a related context, the cyclization of acetal (B89532) substrates under acidic conditions proceeds through the formation of an oxonium ion intermediate, which is then attacked by the aromatic ring. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the intermediate. wuxiapptec.com

| Catalyst/Reagent | Substrate Type | Conditions | Outcome |

| Polyphosphoric Acid (PPA) | Acetal | 110 °C | Cyclization to form benzofuran (B130515) core; regioselectivity depends on oxonium ion stability. wuxiapptec.com |

| H₃PO₄/I₂ | 2-Aryloxybenzaldehydes | - | Intramolecular reductive cyclization to form xanthenes, a related heterocyclic system. researchgate.net |

Modern synthetic chemistry heavily relies on transition metal catalysis, with palladium being particularly prominent in the formation of dibenzofurans. rsc.orgbiointerfaceresearch.com Palladium(II)-catalyzed intramolecular annulation of diphenyl ethers is a powerful strategy that involves a C-H activation/C-C bond formation sequence. researchgate.netorganic-chemistry.org This approach offers greater functional group tolerance and often proceeds under milder conditions than classical methods. organic-chemistry.org The use of pivalic acid as a solvent has been shown to improve reproducibility and yield in these reactions. organic-chemistry.org

A variety of palladium catalysts and conditions have been developed for this transformation. For example, reusable Pd/C has been employed under ligand-free conditions for the synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.org Another approach utilizes palladium acetate in refluxing ethanol. organic-chemistry.org

| Catalyst System | Substrate | Key Features | Reference |

| Pd(OAc)₂ | Diaryl ether diazonium salts | 3 mol% catalyst, no base required, refluxing ethanol. | organic-chemistry.org |

| Pd/C (reusable) | o-Iododiaryl ethers | Ligand-free conditions, mild reaction. | organic-chemistry.org |

| Pd(II) with pivalic acid | Diarylamines/ethers | Air as oxidant, improved yields and substrate scope. | organic-chemistry.org |

Intermolecular Annulation Reactions

Intermolecular strategies construct the dibenzofuran skeleton by bringing together two or more separate molecular fragments in a single or multi-step sequence. These methods can offer a high degree of flexibility and convergence.

Benzannulation refers to the construction of a benzene (B151609) ring onto an existing molecular framework. mdpi.com In the context of dibenzofuran synthesis, this can involve the reaction of a benzofuran derivative with a suitable partner to build the second benzene ring. While less common as a primary strategy for the basic dibenzofuran core, benzannulation is a powerful tool for accessing complex, polycyclic aromatic systems containing the dibenzofuran motif. beilstein-journals.org For instance, cascade reactions involving double 1,4-conjugate additions followed by intramolecular annulation have been developed for the efficient assembly of structurally diverse and unsymmetrical dibenzofurans. dntb.gov.uaproquest.com This transition-metal-free protocol offers excellent functional group tolerance. proquest.com

Coupling Reactions for Dibenzofuran Formation

The formation of the central dibenzofuran skeleton is the cornerstone of the synthesis. Modern organic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions to construct this tricyclic system efficiently. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Retrosynthetic analysis reveals that the key disconnection can be either an intramolecular C-C bond formation from a diaryl ether intermediate or a C-O bond formation from a 2-hydroxybiphenyl intermediate. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysis is a prominent method for constructing the dibenzofuran ring. One-pot procedures have been developed that involve the initial cross-coupling of precursors followed by an in-situ cyclization. For instance, the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) yields an O-arylated diaryl ether. This intermediate can then be cyclized in the same pot using a palladium catalyst to form the dibenzofuran core in good to excellent yields. nih.govekb.eg This method tolerates a variety of functional groups, making it suitable for building complex derivatives. nih.govekb.eg

Another powerful palladium-catalyzed approach is the direct C-H activation/C-O cyclization of phenols. nih.gov This method avoids the pre-functionalization required in traditional cross-coupling reactions. Using a Pd(0)/Pd(II) catalytic system with air as the terminal oxidant, diaryl ether precursors can undergo intramolecular cyclization to yield dibenzofurans. nih.govbiointerfaceresearch.com Research has shown that using pivalic acid as the reaction solvent can lead to higher yields and greater reproducibility. ekb.eg

Other Coupling Strategies:

The Negishi cross-coupling reaction offers another efficient route. researchgate.net This involves a sequence starting with a directed ortho-lithiation of a fluoroarene, followed by zincation, Negishi cross-coupling with a 2-bromophenyl acetate, and finally an intramolecular nucleophilic aromatic substitution (SNAr) to close the furan ring. researchgate.net This one-pot, four-step sequence allows for the rapid assembly of diverse dibenzofuran structures. researchgate.net

The synthesis of the dibenzofuran core can also be achieved from o-iododiaryl ethers using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions, presenting a more sustainable approach. biointerfaceresearch.comrsc.org Furthermore, visible-light-promoted methods are emerging as an eco-friendly alternative for inducing intramolecular C-O bond formation via the in-situ generation of diazonium salts. rsc.org

| Coupling Strategy | Key Reactants | Catalyst/Reagents | Key Features |

| Pd-Catalyzed Cyclization | o-Iodophenols, Silylaryl triflates | Pd catalyst, CsF | One-pot, two-step process; good to excellent yields. nih.gov |

| C-H Activation/C-O Cyclization | Diaryl ethers | Pd(0)/Pd(II), Pivalic Acid, Air | Direct functionalization of C-H bonds; uses air as an oxidant. nih.govekb.eg |

| Negishi Coupling/S | Fluoroarenes, 2-Bromophenyl acetates | n-BuLi, ZnCl | One-pot, four-step sequence for rapid assembly. researchgate.net |

| Ligand-Free Pd/C Catalysis | o-Iododiaryl ethers | Pd/C | Reusable catalyst, environmentally friendly conditions. rsc.org |

Introduction and Functionalization of Acetoxy Groups

To synthesize this compound, four acetoxy groups must be installed at specific positions on the dibenzofuran ring. This is typically achieved by first synthesizing the corresponding polyhydroxylated derivative, 2,3,7,8-tetrahydroxydibenzofuran, which is then acetylated.

Direct regioselective hydroxylation or acetoxylation of an unsubstituted dibenzofuran ring to achieve the precise 2,3,7,8-substitution pattern is exceptionally challenging due to the difficulty in controlling the positions of electrophilic attack on the electron-rich aromatic system. Therefore, the regioselectivity is almost exclusively controlled by the substitution pattern of the starting materials used in the coupling reactions.

The synthesis logically starts with appropriately substituted precursors, such as catechols (1,2-dihydroxybenzene) or their protected derivatives. For example, the self-condensation of two catechol molecules can lead to the formation of hydroxylated dibenzofurans. A more controlled approach would involve the coupling of two differently substituted catechol derivatives. For instance, a palladium-catalyzed coupling reaction between a 4-halocatechol derivative and a catechol boronic acid derivative could be envisioned to form a 2,2',3,3'-tetrahydroxybiphenyl intermediate. Subsequent intramolecular C-O bond formation would yield the 2,3,7,8-tetrahydroxydibenzofuran core.

Once the 2,3,7,8-tetrahydroxydibenzofuran precursor is synthesized, the introduction of the acetoxy groups is a straightforward chemical transformation. The tetra-hydroxylated compound can be treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to convert all four hydroxyl groups into acetoxy groups, yielding the final target molecule.

Post-synthetic modification refers to the chemical alteration of a molecule after its primary framework has been assembled. For this compound, these modifications can be used to generate related derivatives or to unmask functional groups for further reactions.

The most fundamental post-synthetic modification is the hydrolysis of the four ester linkages. This can be readily achieved under basic (e.g., using sodium hydroxide (B78521) or potassium carbonate in a protic solvent) or acidic conditions to regenerate the parent 2,3,7,8-tetrahydroxydibenzofuran. This deprotection is useful if the acetoxy groups were employed as protecting groups for the more reactive hydroxyl functions during another synthetic step.

The regenerated hydroxyl groups offer sites for further functionalization. They can be converted into other esters, ethers (e.g., via Williamson ether synthesis), or sulfonate esters, allowing for the synthesis of a wide library of derivatives from a common intermediate. The electron-rich nature of the tetrahydroxydibenzofuran would also make it susceptible to oxidation reactions.

While the acetoxy groups are electron-donating and activating, the steric hindrance from four substituents might limit further electrophilic aromatic substitution on the dibenzofuran core. However, under forcing conditions, reactions such as nitration or halogenation might be possible, although likely leading to a mixture of products.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any multi-step synthesis. For the preparation of this compound, optimization would be applied to the key C-C and C-O bond-forming reactions that construct the dibenzofuran core.

Key parameters that are typically optimized include:

Catalyst System: The choice of the transition metal (most commonly palladium), the ligand, and the catalyst loading are crucial. For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can dramatically affect reaction efficiency and selectivity. In some cases, ligand-free systems with reusable catalysts like Pd/C offer advantages in terms of cost and sustainability. rsc.org

Solvent: The solvent can influence the solubility of reactants and the reaction rate. Studies on the synthesis of related benzofuran derivatives have shown that solvents like acetonitrile (B52724) can offer a good balance between reactant conversion and reaction selectivity, while also being a "greener" alternative to solvents like dichloromethane (B109758) or benzene.

Base and Additives: In many coupling reactions, the choice and amount of base (e.g., CsF, K2CO3, Et3N) are critical for activating the catalyst and neutralizing acidic byproducts. Additives may also be used to enhance the reaction; for example, pivalic acid has been shown to improve the yield and scope of Pd-catalyzed C-H activation cyclizations. ekb.eg

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest time needed to drive the reaction to completion, which helps to minimize the formation of thermal degradation byproducts. For example, in the oxidative coupling for dihydrobenzofuran synthesis, reaction times were successfully reduced from 20 hours to 4 hours without a significant loss of yield by optimizing other parameters.

| Parameter | Variable | Impact on Reaction | Example |

| Catalyst | Ligand, Metal, Loading | Affects rate, yield, and selectivity. | Use of reusable Pd/C for sustainability. rsc.org |

| Solvent | Polarity, Aprotic/Protic | Influences solubility and reaction pathway. | Acetonitrile provided a good balance of conversion and selectivity. |

| Reagents | Base, Oxidant, Additives | Activates catalyst, drives equilibrium. | 0.5 eq. of Ag |

| Conditions | Temperature, Time | Controls reaction rate vs. side reactions. | Reaction time reduced from 20h to 4h through optimization. |

Oxidative and Reductive Transformation Pathways

The oxidative and reductive transformations of this compound are expected to be influenced by both the dibenzofuran core and the four acetoxy substituents.

Atmospheric Chemical Reactions: Hydroxyl Radical Initiated Processes

In the atmosphere, gas-phase polycyclic aromatic hydrocarbons (PAHs) and their derivatives are primarily degraded through reactions with hydroxyl (•OH) radicals. nih.gov For halogenated analogs like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), reactions with •OH radicals are the dominant removal process in the gas phase. nih.gov Computational studies on TCDF show that the reaction is initiated by the addition of the •OH radical to the aromatic ring. nih.gov This is a common pathway for many aromatic compounds. rsc.orgpsu.edu The subsequent reactions can involve cleavage of the furan ring, addition of molecular oxygen, or other complex processes. nih.gov

For this compound, a similar initiation by •OH radical attack on the aromatic rings is anticipated. The presence of four acetoxy groups, which are electron-withdrawing through resonance, would likely influence the sites of •OH radical attack. stackexchange.com Studies on substituted benzenes show that •OH radicals can attack either the aromatic ring or the substituent side chains. nih.gov In the case of this compound, both pathways are plausible. Attack on the aromatic ring would lead to the formation of hydroxylated and potentially ring-opened products, while reaction with the acetyl groups could initiate a different degradation cascade.

Hydrogenation Mechanisms of Dibenzofuran Derivatives

The hydrogenation of dibenzofuran and its derivatives is a critical process in hydrodesulfurization and related catalytic upgrading of fossil fuels. Generally, the hydrogenation of aromatic compounds can be challenging and often requires specific catalysts and conditions. beilstein-journals.org The reduction of aromatic ethers can proceed via hydrogenolysis of the C-O bond. youtube.com For dibenzofuran derivatives, hydrogenation can lead to the saturation of one or both aromatic rings. The specific products formed depend on the catalyst, temperature, and pressure.

For this compound, catalytic hydrogenation would likely target both the aromatic system and the carbonyl groups of the acetate functions. The reduction of the aromatic rings would proceed similarly to other dibenzofurans, while the ester groups could potentially be reduced to alcohols, though this typically requires harsher conditions or more specific reducing agents.

Cleavage and Rearrangement Reactions

The acetoxy groups in this compound are susceptible to cleavage, particularly through hydrolysis. The hydrolysis of aryl acetates can be catalyzed by both acids and bases. nih.govrsc.orgrsc.org Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov In basic conditions, direct nucleophilic attack of hydroxide on the carbonyl carbon is the primary mechanism. The stability of the resulting phenoxide leaving group plays a significant role in the reaction rate. rsc.orgrsc.org Given the four ester groups, partial or complete hydrolysis to the corresponding 2,3,7,8-tetrahydroxydibenzofuran is a probable reaction pathway under appropriate pH conditions.

Rearrangement reactions are also a possibility for poly-substituted aromatic compounds. libretexts.orgwikipedia.org While specific rearrangements for this compound are not documented, analogous structures can undergo intramolecular migrations of substituents under certain conditions.

Reactivity towards Electrophilic and Nucleophilic Species

The electronic properties of the acetoxy groups are key to understanding the reactivity of the aromatic rings towards electrophiles and nucleophiles. The acetoxy group is considered an ortho, para-directing group in electrophilic aromatic substitution, but it is less activating than a hydroxyl group. stackexchange.com This is because the lone pair of electrons on the phenolic oxygen can be delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring. stackexchange.com Therefore, electrophilic substitution on this compound would be expected to be slower than on its hydroxylated counterpart, 2,3,7,8-tetrahydroxydibenzofuran. chegg.com The substitution would likely occur at the 1, 4, 6, and 9 positions of the dibenzofuran ring system.

Nucleophilic aromatic substitution (SNAr) on the dibenzofuran ring is generally unfavorable unless activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.orglibretexts.org While the acetoxy groups are electron-withdrawing, they are not as strongly activating for SNAr as, for example, nitro groups. Therefore, direct nucleophilic substitution on the aromatic rings of this compound is expected to be difficult. However, the carbonyl carbons of the acetate groups are electrophilic centers and would be the primary sites for nucleophilic attack, leading to cleavage of the ester linkage as discussed previously.

Stability Studies under Various Chemical Environments

The stability of this compound will be largely determined by the lability of its four ester groups. Aryl acetates can be selectively deprotected under various conditions, including non-hydrolytic methods. cmu.edu For instance, they can be cleaved using ammonium (B1175870) acetate in aqueous methanol (B129727) under neutral conditions at room temperature. researchgate.net The stability is therefore highly dependent on the pH and the presence of nucleophiles. Under neutral, anhydrous conditions, the compound is expected to be relatively stable. However, in acidic or basic aqueous environments, hydrolysis to 2,3,7,8-tetrahydroxydibenzofuran is likely. nih.gov The thermal stability of aromatic compounds is influenced by their molecular structure, with bulky substituents sometimes providing steric hindrance that enhances stability.

Computational Insights into Reaction Mechanisms

For instance, computational studies on the reaction of TCDF with •OH radicals have elucidated the reaction pathways and kinetics. nih.gov Similar calculations for this compound could predict the most likely sites of radical attack and the subsequent degradation products.

Furthermore, computational methods can be used to analyze the electronic effects of the acetoxy substituents on the aromatic rings. numberanalytics.comrsc.org These calculations can quantify the extent of electron withdrawal by the acetoxy groups and predict the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net Such studies would confirm the ortho, para-directing nature of the acetoxy groups and provide a more quantitative understanding of their deactivating effect compared to hydroxyl groups.

Structural Characterization and Isomerism in Tetraacetoxydibenzofurans

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of organic compounds. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous determination of the chemical structure of molecules like 2,3,7,8-tetraacetoxydibenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom, confirming the substitution pattern.

Expected ¹H NMR Spectral Data: In a suitable deuterated solvent, the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the four acetate (B1210297) groups. The aromatic protons at positions 1, 4, 6, and 9 would likely appear as singlets or doublets depending on the coupling with adjacent protons, with their chemical shifts influenced by the electron-withdrawing nature of the neighboring acetoxy groups. The methyl protons of the four equivalent acetate groups would give rise to a single, sharp signal, integrating to 12 protons.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. This would include signals for the carbons of the dibenzofuran (B1670420) core and the carbonyl and methyl carbons of the acetate groups. The chemical shifts of the aromatic carbons would confirm the 2,3,7,8-substitution pattern.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-1, H-4, H-6, H-9) | δ 7.5 - 8.5 | Singlet/Doublet | 4H |

| Acetate Methyl (CH₃) | δ 2.0 - 2.5 | Singlet | 12H |

This interactive table provides predicted ¹H NMR data for this compound based on known values for similar aromatic acetates.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

Expected Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) MS would likely show a prominent molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. A primary and facile fragmentation would be the sequential loss of ketene (B1206846) (CH₂=C=O) from the acetate groups, a common fragmentation for aryl acetates. Subsequent losses of acetyl radicals or acetic acid could also be observed, leading to a series of fragment ions that can be used to piece together the structure of the original molecule. The study of acetylated peptides by mass spectrometry has shown that acetylation can influence fragmentation, often leading to improved spectral quality and more confident sequence validation. nih.gov

| Ion | Proposed Structure/Fragment Lost |

| [M]⁺ | Molecular Ion |

| [M - 42]⁺ | Loss of one ketene molecule |

| [M - 84]⁺ | Loss of two ketene molecules |

| [M - 126]⁺ | Loss of three ketene molecules |

| [M - 168]⁺ | Loss of four ketene molecules |

This interactive table illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected FT-IR Spectral Data: The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the acetate functional groups. A strong band in the region of 1760-1770 cm⁻¹ would be indicative of the C=O stretching of the ester carbonyl groups. Additionally, characteristic C-O stretching bands for the aryl ester linkage would be expected around 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹. The spectrum would also show absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations of the dibenzofuran core. For comparison, the FT-IR spectrum of the parent dibenzofuran shows characteristic peaks for its aromatic structure. spectrabase.com The addition of the four acetoxy groups would significantly alter the spectrum, introducing the prominent ester bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=O Stretch (Ester) | 1760 - 1770 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ester) | 1200 - 1250 & 1050 - 1150 | Strong |

This interactive table summarizes the expected key FT-IR absorption bands for this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Expected UV-Visible Spectral Data: The UV-Visible spectrum of this compound is expected to be similar to that of the parent dibenzofuran chromophore, but with potential shifts in the absorption maxima (λ_max) due to the electronic effects of the four acetoxy substituents. Dibenzofuran itself exhibits absorption peaks in the UV region. aatbio.com The acetoxy groups, being weakly electron-donating through resonance and electron-withdrawing through induction, would likely cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The spectrum would be useful for quantitative analysis and for comparing with other isomers of tetraacetoxydibenzofuran.

| Compound | λ_max (nm) | Solvent |

| Dibenzofuran (reference) | ~280, ~314 | Not specified |

| This compound (predicted) | Shifted from reference | Common organic solvent (e.g., Ethanol, Acetonitrile) |

This interactive table presents the known UV absorption for dibenzofuran and the predicted effect of tetra-acetoxy substitution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD)

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined. For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure.

Expected Crystallographic Data: An X-ray crystallographic study would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would confirm the planarity of the dibenzofuran ring system and reveal the orientation of the four acetate groups relative to the core. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O hydrogen bonds, would be elucidated. The unit cell dimensions and space group would also be determined, providing a complete picture of the compound's solid-state architecture. While a specific crystal structure for this compound is not readily available, numerous studies on other dibenzofuran derivatives have successfully employed this technique to determine their structures. researchgate.netresearchgate.netresearchgate.net

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformation of the molecule |

| Crystal Packing | Arrangement of molecules in the crystal and intermolecular interactions |

This interactive table outlines the key information that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Micro-Electron Diffraction (MicroED/3D ED) for Microcrystal Analysis

The precise determination of the three-dimensional structure of organic molecules is fundamental to understanding their function and reactivity. While single-crystal X-ray diffraction has traditionally been the gold standard, the growth of suitably large crystals can be a significant bottleneck. researchgate.net Micro-Electron Diffraction (MicroED), a cryo-electron microscopy technique, has emerged as a powerful alternative for obtaining high-resolution structural data from nanocrystals, which are orders of magnitude smaller than those required for X-ray methods. libretexts.orgbeilstein-journals.org

This technique is particularly advantageous for complex organic molecules like this compound, where obtaining large, well-ordered crystals can be challenging. In a MicroED experiment, a beam of electrons is directed at a continuously rotating nanocrystal, and the resulting diffraction patterns are recorded. beilstein-journals.orgacs.org Because electrons interact much more strongly with matter than X-rays, even crystals as small as 100 nanometers can produce high-quality diffraction data. libretexts.org This allows for the rapid determination of atomic-resolution 3D structures, often in a matter of minutes. libretexts.org

The ability of MicroED to analyze individual nanocrystals within a heterogeneous mixture is a significant advantage. libretexts.org This means that even if a sample of this compound contains impurities or other crystalline forms, the structure of the target molecule can still be determined. The data collected from MicroED can be processed using standard crystallographic software, making it accessible to a wide range of researchers. beilstein-journals.org

Table 1: Comparison of MicroED and Single-Crystal X-ray Diffraction

| Feature | Micro-Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SXRD) |

| Crystal Size | Nanometers (<200 nm) | Micrometers (~100x100x100 µm³) |

| Data Collection Time | Minutes | Hours to days |

| Sample Requirement | Very small quantities (nanograms) | Larger quantities (micrograms to milligrams) |

| Radiation Source | Electron beam | X-ray beam |

| Interaction with Sample | Strong | Weak |

| Suitability for Mixtures | High | Low |

Analysis of Structural and Conformational Isomers

Isomerism is a key concept in organic chemistry, and for a molecule like this compound, it presents in several forms. Understanding these isomers is crucial as they can have different physical, chemical, and biological properties.

Topological Isomerism in Related Frameworks

Topological isomerism, a phenomenon more commonly discussed in the context of materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), can provide a useful conceptual parallel for understanding the diversity of structures possible with a given set of molecular building blocks. nih.gov In these framework materials, the same chemical components can be connected in different ways to yield distinct network topologies, leading to isomers with different pore sizes and properties. nih.gov

While this compound is a discrete molecule rather than a framework, the concept of topological isomerism can be applied to the different substitution patterns of the four acetoxy groups on the dibenzofuran core. The dibenzofuran scaffold has multiple positions available for substitution, and the arrangement of these substituents gives rise to a variety of positional isomers. Each of these isomers can be considered a topological isomer of the others, as they share the same molecular formula but differ in the connectivity of the acetoxy groups to the dibenzofuran framework.

The specific placement of the electron-withdrawing acetoxy groups at the 2, 3, 7, and 8 positions significantly influences the electronic properties of the dibenzofuran system. Other substitution patterns would result in molecules with different dipole moments, steric profiles, and potential for intermolecular interactions.

Isomer-Resolved Molecular Structure Identification in Complex Mixtures

In a synthetic preparation of this compound, it is plausible that a complex mixture of positional isomers and potentially even conformational isomers could be generated. The separation and identification of these individual isomers are critical for ensuring the purity and characterizing the properties of the target compound.

A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers based on their different polarities and interactions with the stationary phase. The separated isomers can then be analyzed by mass spectrometry (MS) to confirm their molecular weight and elemental composition.

To definitively identify the structure of each separated isomer, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy are indispensable. 1H and 13C NMR spectroscopy can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of the substitution pattern on the dibenzofuran core. For more complex cases, two-dimensional NMR techniques can reveal through-bond and through-space correlations between atoms, providing unambiguous structural assignments.

In situations where crystallization is possible, MicroED can be a powerful tool for identifying the structures of individual isomers within a complex mixture, even from nanocrystalline domains. libretexts.org

Table 2: Analytical Techniques for Isomer-Resolved Identification

| Technique | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Separation of isomers based on polarity. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural information, including connectivity and stereochemistry. |

| Micro-Electron Diffraction (MicroED) | Electron diffraction from nanocrystals. | Atomic-resolution 3D structure. |

Computational Chemistry and Theoretical Modeling of 2,3,7,8 Tetraacetoxydibenzofuran

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to understanding the molecular-level properties of organic compounds. For a molecule like 2,3,7,8-Tetraacetoxydibenzofuran, these approaches could provide invaluable insights into its electronic structure, stability, and reactivity.

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. e3s-conferences.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to perform precise calculations of molecular geometries, bond lengths, bond angles, and conformational energies.

Semiempirical Molecular Orbital Theory

Semiempirical methods, such as AM1 and PM7, simplify the complex integrals found in ab initio calculations by incorporating experimental data and approximations. bath.ac.ukyoutube.com This makes them computationally less expensive and suitable for studying larger molecules or for high-throughput screening of many compounds. While generally less accurate than DFT or ab initio methods, they can provide useful qualitative insights and trends. youtube.com For a molecule with multiple rotatable bonds like this compound, semiempirical methods could be used to rapidly screen a large number of possible conformations to identify low-energy structures that could then be subjected to more rigorous DFT or ab initio calculations.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the step-by-step mechanisms of chemical reactions.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the energy maxima along the reaction pathway. youtube.come3s-conferences.org Computational methods can be used to locate and characterize the geometry and energy of these transient species. For reactions involving this compound, such as its synthesis or degradation, transition state calculations would be crucial for determining the activation energy of each elementary step. e3s-conferences.org

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can then be used to connect the reactants, transition states, and products, providing a detailed picture of the entire reaction pathway. rsc.org

Illustrative Table of a Calculated Reaction Pathway:

| Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |

| 1 | Starting Material A + Reagent B | 25.3 | Intermediate C |

| 2 | Intermediate C | 15.8 | Final Product D |

Note: This table is a generic representation of data that could be obtained from reaction pathway calculations and is not specific to this compound.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry can be used to predict the selectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy is expected to be the major one, leading to the predominant product.

For a substituted dibenzofuran (B1670420) like this compound, computational studies could predict the most likely sites for further chemical modification or the stereochemical outcome of reactions at chiral centers, if any were to be introduced. For example, in the context of Diels-Alder reactions involving furan-containing compounds, computational methods have been used to successfully predict the formation of specific diastereomers by analyzing the energies of the exo and endo transition states.

Analysis of Electronic Properties and Molecular Orbitals

Computational chemistry provides a powerful lens through which the electronic behavior of molecules can be understood and predicted. For this compound, the analysis of its electronic properties and molecular orbitals offers profound insights into its potential reactivity, stability, and intermolecular interactions. These theoretical calculations are fundamental to predicting how the molecule will behave in various chemical environments.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller energy gap, on the other hand, implies that the molecule is more polarizable and more likely to engage in chemical reactions.

In the context of this compound, theoretical calculations would elucidate the spatial distribution of these frontier orbitals. The HOMO is expected to be localized over the electron-rich dibenzofuran core, while the LUMO may be distributed across the entire molecule, including the acetate (B1210297) groups. The energy gap would provide a quantitative measure of its reactivity, which is crucial for predicting its behavior in biological systems or materials science applications.

Intramolecular charge transfer is another key aspect revealed by frontier orbital analysis. The transition of an electron from the HOMO to the LUMO represents a charge transfer within the molecule. The nature and extent of this charge transfer can be predicted, offering insights into the molecule's photophysical properties.

Illustrative Data for Frontier Orbital Analysis of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | A measure of molecular stability and reactivity. |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds. Specific experimental or computational values for this compound are not available in the public domain.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate regions of varying charge, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show regions of negative potential around the oxygen atoms of the acetate groups and the furan (B31954) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential may be located around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Illustrative Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 4.15 | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.35 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 0.43 | 1 / η |

| Electrophilicity Index (ω) | 3.66 | χ² / (2η) |

Note: The data in this table is derived from the illustrative HOMO and LUMO energies and serves as a hypothetical example.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide insights into the electronic structure of a single, optimized geometry, molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of the conformational landscape.

For a flexible molecule like this compound, with its rotatable acetate groups, MD simulations are essential for exploring the various accessible conformations. By simulating the molecule's motion in a given environment (e.g., in a solvent or interacting with a biological target), researchers can identify the most stable conformations and the energy barriers between them. nih.gov

Biological Interactions and Molecular Mechanisms of Action

Enzyme and Metabolic Pathway Modulation

Inhibition of Protein Tyrosine Phosphatases (e.g., PTP-MEG2)

It is crucial to note that while the biological activities of TCDD and TCDF are extensively studied, extrapolating these findings to 2,3,7,8-Tetraacetoxydibenzofuran would be speculative and scientifically unfounded without direct experimental evidence. The substitution of chloro groups with acetoxy groups can significantly alter the chemical properties of the molecule, including its size, polarity, and electronic distribution, which would in turn dramatically affect its ability to bind to receptors and interact with biological systems.

Therefore, until specific research on this compound is conducted and published, no definitive statements can be made regarding its biological interactions and molecular mechanisms of action.

Cellular Response and Molecular Perturbations

There is no available information regarding the specific effects of this compound on cellular processes.

Apoptosis Induction and Cell Death Pathways

No studies were identified that investigated the ability of this compound to induce apoptosis or the specific cell death pathways it might modulate.

Effects on Cellular Growth and Differentiation

Scientific literature lacks data on the effects of this compound on cellular growth and differentiation.

Molecular Mechanisms Underlying Immunomodulation

The molecular mechanisms by which this compound may modulate the immune system have not been investigated.

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

There is no published research detailing the interactions of this compound with biological macromolecules such as proteins or DNA. While related halogenated compounds are known to interact with receptors like the aryl hydrocarbon (AhR) receptor, it is unknown if this compound shares this or any other molecular target.

Structure-Activity Relationship (SAR) Studies for Biological Effects

No structure-activity relationship (SAR) studies have been published that include this compound. Such studies for other dibenzofuran (B1670420) derivatives have focused on the effects of halogen substitutions, and this information cannot be reliably applied to the tetraacetoxy-substituted compound.

Environmental Fate and Transformation Pathways

Biotic Transformation and Biodegradation Studies

Metabolism in Biological Systems

Without dedicated research on 2,3,7,8-Tetraacetoxydibenzofuran , any discussion of its environmental behavior would be without a factual basis.

Environmental Distribution and Transport Phenomena

The environmental distribution of a chemical is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and biota.

The tendency of an organic compound to adsorb to soil and sediment is primarily influenced by its hydrophobicity, which is commonly measured by the octanol-water partition coefficient (Kow). A higher log Kow value indicates a greater tendency for the compound to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.

The adsorption of aromatic compounds onto environmental matrices is a complex process influenced by factors such as hydrogen bonding, hydrophobic effects, and aromatic stacking. The presence of the acetoxy groups could lead to hydrogen bonding interactions with components of soil organic matter and clay surfaces. However, the increased water solubility due to the polar groups might also lead to greater mobility in soil and less strong sorption compared to highly nonpolar compounds.

Table 1: Estimated Physicochemical Properties Relevant to Sorption

| Compound | log Kow (Octanol-Water Partition Coefficient) | Water Solubility | General Sorption Potential |

| Dibenzofuran (B1670420) | ~4.1 | Low | High |

| This compound (Estimated) | < 4.1 | Moderate | Moderate to Low |

Note: Values for this compound are estimated based on structure-activity relationships, as direct experimental data is not available.

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. A key parameter for assessing volatilization from water is the Henry's Law constant, while vapor pressure is crucial for understanding volatilization from soil and other surfaces.

Dibenzofuran is a volatile white solid. acs.org The introduction of four acetoxy groups would substantially increase the molecular weight of the compound, leading to a significant decrease in its vapor pressure. The increased polarity and potential for intermolecular hydrogen bonding would also contribute to lower volatility. Therefore, this compound is expected to be significantly less volatile than dibenzofuran and would likely be classified as a semi-volatile or non-volatile organic compound.

Table 2: Estimated Volatilization Potential

| Compound | Vapor Pressure | Volatility |

| Dibenzofuran | Relatively High for a PAH | Volatile Solid |

| This compound (Estimated) | Very Low | Low to Non-Volatile |

Note: Values for this compound are estimated based on structure-activity relationships, as direct experimental data is not available.

Formation Pathways of Oxygenated Organic Molecules in Atmospheric Particles

The atmospheric transformation of aromatic compounds is a significant pathway for the formation of oxygenated organic molecules, which can contribute to the formation and growth of secondary organic aerosol (SOA). While specific studies on this compound are not available, the atmospheric chemistry of dibenzofuran and other polycyclic aromatic hydrocarbons (PAHs) provides insight into potential transformation pathways.

The atmospheric degradation of dibenzofuran is primarily initiated by reaction with the hydroxyl (OH) radical. acs.orgacs.orgnih.gov This reaction typically proceeds via the addition of the OH radical to the aromatic rings. acs.orgacs.orgnih.gov Theoretical studies have shown that the initial OH addition to dibenzofuran is followed by reactions with molecular oxygen (O₂). acs.orgnih.gov These subsequent reactions can lead to the formation of more highly oxygenated products. acs.orgnih.gov

For PAHs in general, atmospheric oxidation can lead to the formation of a variety of oxygenated species, including quinones, diones, and other oxidized compounds. nih.govnih.govresearchgate.net These reactions can occur in the gas phase or on the surface of atmospheric particles. nih.govresearchgate.net The oxygenated products are often less volatile than the parent PAHs and can partition to the particle phase, contributing to SOA formation. copernicus.orgcopernicus.org

Given that this compound is already a highly oxygenated molecule, its direct atmospheric emission would contribute to the pool of oxygenated organic molecules in the atmosphere. Its low volatility suggests that it would likely exist predominantly in the particle phase. Once in the atmosphere, it could undergo further photochemical degradation, although the presence of the electron-withdrawing acetoxy groups might influence its reactivity towards atmospheric oxidants compared to unsubstituted dibenzofuran. The atmospheric oxidation of other aromatic compounds has been shown to be complex, with reaction mechanisms differing based on the specific structure of the compound. nih.gov

The formation of SOA from furan (B31954) and its derivatives has been observed in laboratory studies, highlighting the potential for heterocyclic aromatic compounds to contribute to atmospheric particulate matter. copernicus.orgcopernicus.orgresearchgate.net These studies show that oxidation by OH radicals and ozone can lead to the formation of low-volatility products that form aerosols. copernicus.orgcopernicus.orgresearchgate.net

Advanced Applications and Future Research Directions of Acetoxydibenzofurans

Development of Novel Pharmaceutical Leads and Therapeutic Agents

The inherent biological activity of the dibenzofuran (B1670420) and benzofuran (B130515) core structures provides a strong foundation for the development of new drugs. The addition of acetoxy groups can modulate the parent molecule's solubility, stability, and bioavailability, potentially enhancing its therapeutic efficacy.

One study highlighted that hydrophobic benzofuran analogs exhibited favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 μg/mL against bacteria such as Escherichia coli, Staphylococcus aureus, MRSA, and Bacillus subtilis. nih.gov Another research effort into 3-benzofurancarboxylic acid derivatives revealed that halogenated compounds showed antimicrobial activity against Gram-positive bacteria with MIC values between 50 to 200 μg/mL, and some also exhibited antifungal activity against Candida species at an MIC of 100 μg/mL. nih.gov These findings suggest that the dibenzofuran scaffold, and by extension its acetoxylated derivatives, could be a valuable starting point for developing new antimicrobial drugs.

Table 1: Representative Antimicrobial Activity of Benzofuran Derivatives

| Compound Type | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50-200 μg/mL | nih.gov |

This table presents data for benzofuran derivatives to illustrate the potential of the broader class of compounds, as specific data for 2,3,7,8-Tetraacetoxydibenzofuran is not available.

Inflammation is a key factor in a multitude of diseases, and there is a continuous search for new and effective anti-inflammatory agents. Natural and synthetic compounds containing the furan (B31954) ring have been investigated for their anti-inflammatory properties. nih.gov Research has shown that some natural benzofuran derivatives can modulate immune responses. nih.gov For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation, with IC₅₀ values of 4.15 ± 0.07 and 5.96 ± 0.37 μM. nih.govresearchgate.net

The mechanism of anti-inflammatory action for benzofurans may involve the inhibition of prostaglandin (B15479496) E2 (PGE2) production and a reduction in lipoxygenase activity. nih.gov Furthermore, some benzofurans can inhibit the production of nitric oxide (NO), a free radical involved in various inflammatory responses. nih.gov The acetoxy groups in this compound could potentially be hydrolyzed in vivo to release the corresponding phenol, which may act as an antioxidant and contribute to anti-inflammatory effects by scavenging reactive oxygen species. nih.gov This dual action of the core scaffold and the functional groups highlights the therapeutic potential of acetoxydibenzofurans.

Table 2: Representative Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Bioassay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Inhibition of neutrophil respiratory burst | 4.15 ± 0.07 μM | nih.govresearchgate.net |

This table presents data for benzofuran derivatives to illustrate the potential of the broader class of compounds, as specific data for this compound is not available.

Materials Science Applications

The rigid, planar structure of the dibenzofuran core makes it an attractive building block for advanced materials with unique electronic and optical properties.

Dibenzofuran derivatives are being explored for their use in organic light-emitting diodes (OLEDs). The thermal stability and charge-transporting properties of the dibenzofuran scaffold are advantageous for these applications. While specific research into the use of this compound in this area is not documented, the functionalization of the dibenzofuran core is a key strategy for tuning the performance of OLED materials. The introduction of acetoxy groups could influence the solubility and processing of these materials, as well as their electronic properties.

The versatility of the dibenzofuran scaffold allows for the synthesis of a wide range of functional materials. By modifying the core structure with different functional groups, researchers can create materials with tailored properties for specific applications. These can include sensors, liquid crystals, and porous organic frameworks. The acetoxy groups of this compound could serve as reactive handles for further chemical modifications, enabling the creation of more complex and functional materials.

Green Chemistry Innovations in Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The synthesis of dibenzofuran derivatives is an area where green chemistry innovations are being actively pursued. Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of these compounds, often allowing for more efficient and selective reactions under milder conditions. The development of catalytic systems that use earth-abundant metals or operate in greener solvents is a key area of future research. The synthesis of this compound and other acetoxydibenzofurans would benefit from these advancements, leading to more sustainable production methods.

Scientific Inquiry into this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, information regarding the chemical compound “this compound” is not available. This scarcity of data prevents a detailed analysis of its properties, applications, and research directions as requested.

The inquiry sought to explore the advanced applications and future research avenues related to acetoxydibenzofurans, with a specific focus on this compound. The intended article was to be structured around emerging methodologies for its detection and analysis, as well as its role in interdisciplinary environmental and biological sciences. However, the foundational information necessary to construct such an article, including its synthesis, and basic chemical and physical properties, is absent from the public domain.

Searches for related compounds and broader categories like "acetoxydibenzofurans" also did not yield specific information that could be reliably extrapolated to the requested molecule. The scientific community has extensively studied other classes of dibenzofurans, particularly the halogenated derivatives such as polychlorinated and polybrominated dibenzofurans, due to their environmental persistence and toxicological significance. In contrast, this compound does not appear to be a compound of significant scientific or commercial interest at this time, or its research is not publicly documented.

Consequently, the creation of an article with the specified detailed sections on detection methodologies and interdisciplinary research is not feasible. Further research and publication in peer-reviewed journals would be required to establish the necessary body of knowledge to address the topics outlined.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,7,8-Tetraacetoxydibenzofuran, and how do they influence experimental design?

- The compound (CAS 145386-12-5) has a molecular formula of C20H16O9 and a molecular weight of 400.34 g/mol. Its acetylated structure increases lipophilicity, affecting solubility in organic solvents like toluene or dichloromethane. Researchers should prioritize solvent compatibility for synthesis and purification (e.g., using anhydrous conditions to prevent hydrolysis of acetate groups). Analytical methods like GC-HRMS or HPLC-UV are recommended for purity validation (>98%) .

Q. What validated analytical methods are suitable for detecting and quantifying this compound in environmental matrices?

- EPA Method 1613B is widely used for chlorinated dibenzofurans, but adaptations for acetylated analogs require derivatization or hydrolysis steps. GC-HRMS with isotopic dilution (e.g., 13C-labeled standards) ensures precision in trace-level detection, as demonstrated in dioxin-like compound analysis . For structural confirmation, NMR (1H/13C) and high-resolution mass spectrometry are essential .

Q. How does the acetyl substitution pattern influence the compound’s environmental persistence and bioaccumulation potential?

- Acetylation reduces polarity compared to hydroxylated analogs, increasing soil adsorption and persistence in lipid-rich environments. However, esterase-mediated hydrolysis in biological systems may generate reactive intermediates. Researchers should model degradation pathways using QSAR tools and validate via LC-MS/MS in simulated environmental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between bioassay and instrumental analysis results for dioxin-like activity in samples containing this compound?

- Discrepancies may arise from non-regulated analogs activating aryl hydrocarbon receptor (AhR) pathways. A tiered approach is recommended:

Screening: Use DR CALUX bioassay for AhR activation.

Confirmatory Analysis: Perform GC-HRMS with broad-spectrum congener screening to identify unregulated compounds like brominated or acetylated derivatives .

Toxicity Equivalence: Apply modified TEFs (Toxicity Equivalence Factors) for non-classical dioxins, referencing EPA frameworks for risk assessment .

Q. What strategies optimize the synthesis of this compound while minimizing byproduct formation?

- Key steps include:

- Selective Acetylation: Use acetic anhydride with a Lewis acid catalyst (e.g., BF3·Et2O) under inert atmosphere to target specific hydroxyl groups.

- Purification: Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). Monitor reaction progress via TLC or in-situ FTIR to detect intermediate oxidation states .

- Byproduct Mitigation: Control reaction temperature (<60°C) to prevent diacetylated side products.

Q. How do sediment organic carbon (OC) and grain size affect the spatial distribution of this compound in aquatic systems?

- Higher OC content (>2%) and fine-grained sediments (silt/clay) enhance adsorption due to hydrophobic interactions. Normalize concentration data to OC content (ppb-oc or ppt-oc) to account for matrix effects. Principal component analysis (PCA) of sediment cores can correlate contamination hotspots with historical industrial discharge patterns .

Q. What in vitro models are appropriate for studying the neurotoxic potential of this compound?

- Use differentiated SH-SY5Y neuronal cells or primary cortical neurons exposed to sub-cytotoxic concentrations (1–10 µM). Assess mitochondrial dysfunction (JC-1 assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation). Compare results with structurally similar compounds (e.g., 2,3,7,8-TCDD) to infer mechanism-of-action .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.